Latrunculol A

Description

Context of Marine-Derived Macrolides in Chemical Biology

Marine organisms are a prolific source of macrolides, a class of natural products characterized by a large lactone ring. nih.gov These compounds exhibit a remarkable diversity in their chemical structures and biological activities, including cytotoxic, antibacterial, and antiviral properties. nih.gov Sponges, in particular, are significant producers of these bioactive macrolides. nih.gov The unique and often complex structures of marine-derived macrolides make them valuable tools in chemical biology for probing cellular processes and potential starting points for drug discovery. nih.govdrugbank.com

Historical Perspective on Latrunculin Family Discovery and Significance

The latrunculin family of toxins was first isolated from the Red Sea sponge Latrunculia magnifica (now known as Negombata magnifica). wikipedia.orgnih.gov The discovery was prompted by the observation that these sponges were not preyed upon by fish, and a reddish fluid they secreted was toxic to nearby marine life. wikipedia.org The most well-known members, latrunculin A and latrunculin B, are potent inhibitors of actin polymerization, a fundamental process for cell structure, movement, and division. wikipedia.orgadipogen.com This property has made them indispensable research tools in cell biology for studying the actin cytoskeleton. wikipedia.orgadipogen.com The latrunculins feature a distinctive 16-membered macrolide ring fused to a tetrahydropyran (B127337) ring, which in turn is connected to a 2-thiazolidinone (B52157) moiety. google.com

Specific Research Focus on Latrunculol A and its Unique Profile

This compound is a naturally occurring analog of latrunculin A, first reported as a metabolite from the sponge Cacospongia mycofijiensis. nih.govmdpi.com What sets this compound apart from other members of the latrunculin family is its intriguing biological activity profile. While it demonstrates cytotoxicity against certain cancer cell lines, it is notably devoid of the potent actin polymerization inhibition characteristic of latrunculin A. acs.orgupenn.edu This selective cytotoxicity, particularly against colon cancer cell lines, has positioned this compound as a compound of interest for further investigation as a potential anticancer therapeutic lead. upenn.edunih.govscispace.com Its unique properties have spurred efforts in its total synthesis to provide sufficient material for more extensive biological evaluation. acs.orgupenn.edu

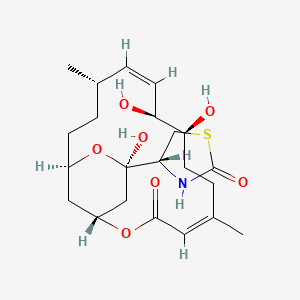

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H33NO7S |

|---|---|

Molecular Weight |

455.6 g/mol |

IUPAC Name |

(4R)-4-[(1R,4Z,8S,9S,10Z,12S,15R,17R)-8,9,17-trihydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,10-dien-17-yl]-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C22H33NO7S/c1-13-3-6-15-10-16(11-22(28,30-15)19-12-31-21(27)23-19)29-20(26)9-14(2)5-8-18(25)17(24)7-4-13/h4,7,9,13,15-19,24-25,28H,3,5-6,8,10-12H2,1-2H3,(H,23,27)/b7-4-,14-9-/t13-,15+,16+,17-,18-,19-,22+/m0/s1 |

InChI Key |

JIGPCDTWTJZFFF-HKBWBMOLSA-N |

Isomeric SMILES |

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC[C@@H]([C@H](/C=C1)O)O)/C |

Canonical SMILES |

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC(C(C=C1)O)O)C |

Synonyms |

latrunculol A |

Origin of Product |

United States |

Origin, Isolation, and Analog Diversity

Sponge Species as Biogeographical Sources of Latrunculins

The latrunculins are a class of bioactive macrolides originally discovered from marine sponges. These compounds are notable for their unique chemical structures and potent biological activities, which have made them subjects of extensive research. Their distribution is specific to certain marine invertebrates, primarily from distinct genera of sponges found in different oceanic regions.

The story of latrunculins begins in the Red Sea with the discovery of the sponge Latrunculia magnifica, now taxonomically reclassified as Negombata magnifica. nih.govumn.edu This species, commonly known as the toxic finger-sponge, is abundant in the Gulf of Aqaba and the Gulf of Suez. wikipedia.orgwikipedia.org Researchers observed that local fish actively avoided this sponge, and when the sponge was disturbed, it released a reddish, toxic fluid. wikipedia.orgwikipedia.orgpnas.org This potent ichthyotoxicity led to the first isolation of the compounds that would be named latrunculins, after the original genus name. wikipedia.org

The genus Negombata (formerly Latrunculia) is a well-established and reliable progenitor of a diverse array of latrunculin-type metabolites. nih.govnih.gov These sponges are characterized by their production of various secondary metabolites, including the latrunculin macrolides, which serve as a chemical defense mechanism. wikipedia.orgnih.gov Negombata magnifica, in particular, is considered a preferred source due to its high yield of these compounds. google.com

Table 1: Progenitor Sponge Species for Latrunculins

| Genus | Species | Original Classification | Geographical Location |

|---|---|---|---|

| Negombata | Negombata magnifica | Latrunculia magnifica | Red Sea nih.govwikipedia.orgwikipedia.org |

| Cacospongia | Cacospongia mycofijiensis | Spongia mycofijiensis | Indo-Pacific (Fiji) nih.govplos.orgmarinespecies.org |

While the Red Sea was the initial source, a taxonomically unrelated sponge from the Indo-Pacific, Cacospongia mycofijiensis, was also identified as a prolific producer of latrunculins. nih.govnih.govacs.org This sponge, originally named Spongia mycofijiensis, is found in the waters around the Fiji Islands. nih.govmarinespecies.org The discovery of latrunculins in two distantly related sponge species from different biogeographical regions raised questions about the true biosynthetic origins of these metabolites. nih.govnih.gov

Cacospongia mycofijiensis is a source of Latrunculin A and other structurally diverse and bioactive secondary metabolites. nih.govucsc.edumdpi.com Further research has identified other organisms that contain latrunculins, such as sponges of the genus Hyattela and several species of nudibranchs (sea slugs) from the genus Chromodoris. plos.org These nudibranchs, including Chromodoris lochi, C. elisabethina, and C. hamiltoni, are known to feed on these sponges and sequester latrunculin A for their own chemical defense. wikipedia.orgplos.orgmdpi.com

Natural Occurrence of Latrunculol A and Structurally Related Congeners

This compound is a naturally occurring analogue belonging to the latrunculin family. It was discovered during a campaign to isolate and investigate additional latrunculin analogues from the sponges Negombata magnifica and Cacospongia mycofijiensis. nih.govacs.orgnih.gov this compound is part of a series of new latrunculin derivatives identified from these organisms, which possess highly modified macrocyclic rings compared to the more common Latrunculin A and B. nih.govacs.org

The isolation of these congeners has expanded the chemical diversity of the latrunculin class. Alongside this compound, several other structurally related compounds were identified from Negombata magnifica, including Latrunculol B, 18-epi-latrunculol A, and Latrunculol C. nih.gov These compounds share the core latrunculin framework, which consists of a macrolide ring fused to a tetrahydropyran (B127337) and featuring a 2-thiazolidinone (B52157) side chain, but differ in their substitution and stereochemistry. nih.gov

Table 2: Natural Occurrence of this compound and Selected Congeners

| Compound Name | Natural Source(s) | Key Structural Feature |

|---|---|---|

| This compound | Negombata magnifica, Cacospongia mycofijiensis nih.govacs.org | Modified 16-membered macrolide ring nih.gov |

| Latrunculol B | Negombata magnifica nih.gov | Analogue of this compound nih.gov |

| 18-epi-Latrunculol A | Negombata magnifica nih.gov | Epimer of this compound at position C-18 nih.govacs.org |

| Latrunculol C | Negombata magnifica nih.gov | Analogue of this compound nih.gov |

| Latrunculin A | Negombata magnifica, Cacospongia mycofijiensis nih.govplos.org | 16-membered macrolide ring google.com |

| Latrunculin B | Negombata magnifica nih.govnih.gov | 14-membered macrolide ring nih.gov |

Advanced Synthetic Chemistry and Chemical Derivatization

Enantioselective Total Synthesis of Latrunculol A Congeners

The successful enantioselective total synthesis of (+)-18-epi-Latrunculol A, a congener of Latrunculin A and B, stands as a notable achievement in the field. acs.orgnih.gov These synthetic endeavors not only confirm the assigned structure and absolute stereochemistry of the natural product but also provide a scalable route for producing material for further biological studies. acs.orgnih.gov

The retrosynthetic analysis of (+)-18-epi-Latrunculol A reveals a convergent and strategic approach to its complex structure. acs.org The general strategy is often informed by previous successful syntheses of related latrunculins. acs.org

A common retrosynthetic blueprint for (+)-18-epi-Latrunculol A is outlined as follows:

Disconnection 1: Macrolide Ring Formation. The 16-membered macrolactone is disconnected at the ester linkage, pointing to a late-stage macrolactonization reaction as a key step in the forward synthesis. acs.orgnih.gov

Disconnection 2: Carbon-Carbon Bond Union. The bond connecting the "northern" and "southern" hemispheres of the molecule is a critical disconnection point. This leads to the identification of a suitable carbon-carbon bond-forming reaction to unite two complex fragments. acs.org

Disconnection 3: Southern Hemisphere Simplification. The southern hemisphere fragment, a cyclic ketal, is further simplified by disconnecting the tetrahydropyran (B127337) ring. This suggests a cyclization reaction of a δ-hydroxy enone precursor in the synthetic direction. acs.org

Disconnection 4: Precursor Synthesis. The δ-hydroxy enone is envisioned to be assembled via a cross-metathesis reaction between two simpler olefinic partners. acs.orgnih.gov These partners, in turn, can be derived from readily available starting materials like D-cysteine and known aldehydes. acs.orgnih.gov

The successful synthesis of this compound congeners relies on a series of key stereoselective transformations and the application of modern synthetic methodologies. These reactions are crucial for establishing the correct stereochemistry and constructing the complex carbon skeleton. acs.orgnih.gov

A late-stage Mitsunobu macrolactonization is a frequently employed strategy to form the 16-membered macrolactone ring of (+)-18-epi-Latrunculol A. researchgate.netacs.orgacs.org This reaction involves the intramolecular esterification of a seco-acid precursor. acs.org While effective, the success of the Mitsunobu macrolactonization can be influenced by the choice of solvent and the protecting groups on the substrate. acs.org For instance, in one synthesis, the reaction proceeded with full conversion in toluene (B28343) but not in THF. acs.org The yield for this key step is often moderate. acs.org

| Reaction | Key Reagents | Solvent | Yield | Reference |

| Mitsunobu Macrolactonization | Triphenylphosphine, Diisopropyl azodicarboxylate (DIAD) | Toluene | 31-36% | acs.org |

Carreira Alkynylation: The union of the northern and southern hemispheres of the molecule is often achieved through a Carreira alkynylation. researchgate.netupenn.eduacs.org This reaction involves the addition of a zinc alkynylide to an aldehyde, forming a propargylic alcohol with high diastereoselectivity. acs.orgwikipedia.org The mild conditions of the Carreira alkynylation are particularly advantageous when dealing with base-sensitive substrates. acs.org The success of this reaction can be highly dependent on the reaction conditions, such as the rigorous drying of reagents like zinc triflate (Zn(OTf)₂). acs.org

Cross-Metathesis: Olefin cross-metathesis, often utilizing the Hoveyda-Grubbs second-generation catalyst, is a powerful tool for constructing key carbon-carbon bonds in the synthesis of this compound congeners. acs.orgorganic-chemistry.orglibretexts.org This reaction is particularly useful for creating the enone precursor required for the subsequent cyclization step. acs.org A significant advantage of this method is its tolerance to various functional groups, which can circumvent the need for extensive protecting group manipulations. acs.org

| Reaction | Catalyst | Key Substrates | Yield | Reference |

| Carreira Alkynylation | Zn(OTf)₂, (+)-N-Methylephedrine | Aldehyde and Terminal Alkyne | 95% | acs.org |

| Cross-Metathesis | Hoveyda-Grubbs 2nd Gen. Catalyst | Homoallylic alcohol and Enone | 70% | acs.orgnih.gov |

An acid-mediated cyclization/equilibration sequence is a critical step for constructing the tetrahydropyran ring system found in the southern hemisphere of (+)-18-epi-Latrunculol A. researchgate.netupenn.eduacs.org This transformation typically involves treating a δ-hydroxy enone with acid, which triggers a cyclization cascade to form the desired cyclic ketal as a single diastereomer. acs.orgnih.gov This high degree of stereocontrol is a key feature of this synthetic route. acs.org

The synthesis commences with the preparation of the two key fragments. The southern hemisphere is constructed starting from D-cysteine, which is converted over several steps into an enone. nih.gov The northern hemisphere is prepared from a known aldehyde, which undergoes transformations including a Brown allylation. acs.orgnih.gov

These two fragments are then coupled using a cross-metathesis reaction to form the δ-hydroxy enone precursor. acs.orgnih.gov An acid-mediated cyclization then forges the tetrahydropyran ring system. acs.orgnih.gov The northern and southern hemispheres are then joined via a Carreira alkynylation. acs.orgnih.gov The final stages of the synthesis involve a late-stage Mitsunobu macrolactonization to close the 16-membered ring, followed by deprotection and a final semi-reduction of an internal alkyne to furnish (+)-18-epi-Latrunculol A. acs.org The spectral data of the synthetic material was found to be identical to that of the natural product, confirming its structure and absolute stereochemistry. acs.org

Key Stereoselective Transformations and Methodological Advances

Semisynthetic Approaches for Latrunculin and this compound Derivatives

Semisynthetic strategies have been pivotal in exploring the chemical space around the latrunculin scaffold. By leveraging the natural product as a starting material, researchers can introduce a variety of chemical modifications to probe structure-activity relationships (SAR) and develop novel analogues with potentially improved properties. These approaches are often more practical than total synthesis for generating a library of derivatives.

Targeted Modifications of Key Pharmacophores

X-ray crystallography studies of latrunculin A bound to actin have identified the 2-thiazolidinone (B52157) ring and the tetrahydropyran (THP) ring system as the primary pharmacophores responsible for binding and orientation within the ATP-binding cleft of G-actin. nih.gov The macrocyclic ring primarily engages in hydrophobic interactions, while the C-5 to C-7 portion of this ring has limited contact with the actin protein, making it a target for modification. nih.gov Semisynthetic efforts have therefore focused on modifying the C-17 hydroxyl group on the THP ring and the nitrogen atom of the thiazolidinone moiety. nih.gov

Rational design of derivatives has involved introducing diverse functionalities to modulate steric, electrostatic, and hydrogen-bonding characteristics. nih.gov For instance, the C-17 hydroxyl group, which is crucial for actin-binding affinity, has been a key site for esterification. nih.gov However, many derivatizations at this position have been shown to significantly reduce or completely abolish the actin-binding capacity. pnas.org

Modifications to the thiazolidinone ring have yielded more promising results. N-alkylation with groups such as ethyl and benzyl (B1604629) has been shown to preserve the antiproliferative potency of the parent compound. nih.gov In one study, N-benzyl and N-ethyl derivatives of latrunculin A showed potent activity against MCF7 breast cancer cells. nih.gov Furthermore, total synthesis-driven approaches have demonstrated that the thiazolidinone ring, while optimal, may not be essential. It can be replaced by an oxazolidinone moiety with only a slight reduction in bioactivity, a modification not easily accessible through simple derivatization of the natural product. pnas.orgnih.gov

A study involving the isolation of new latrunculin analogues from sponges Cacospongia mycofijiensis and Negombata magnifica led to the preparation of a synthetic acetonide derivative (7a) to confirm the structure of a new metabolite. acs.org This highlights the use of derivatization in structural elucidation efforts within this class of compounds. acs.org

| Parent Compound | Modification Site | Modification Type | Derivative Example | Reported Finding | Reference |

|---|---|---|---|---|---|

| Latrunculin A | Thiazolidinone Nitrogen | N-alkylation | N-benzyl latrunculin A | Preserved potent activity against MCF7 cells (IC50 0.95 μM). nih.gov | nih.gov |

| Latrunculin A | Thiazolidinone Nitrogen | N-alkylation | N-ethyl latrunculin A | Preserved potent activity against MCF7 cells (IC50 0.63 μM). nih.gov | nih.gov |

| Latrunculin B | Thiazolidinone Ring | Heteroatom Substitution | Oxazolidinone analogue | Replacement of sulfur with oxygen resulted in only a slight loss in actin-binding efficacy. nih.gov | nih.gov |

| Latrunculin Analogue (7) | Diol at C6-C7 | Acetonide formation | Acetonide derivative (7a) | Used for structural confirmation of the natural product. acs.org | acs.org |

| Latrunculin A | C-17 Hydroxyl | Esterification | Various aromatic and aliphatic esters | The C-17 hydroxyl was found to be essential for actin-binding affinity. nih.gov | nih.gov |

Development of Truncated Analogues

Given the synthetic complexity of the full latrunculin macrocycle, researchers have pursued the design and synthesis of simplified, or "truncated," analogues. nih.govacs.org The goal of this function-oriented synthesis is to retain the key pharmacophoric elements responsible for bioactivity while reducing synthetic effort. wgtn.ac.nz Computational modeling and SAR studies suggested that a truncated core, preserving the thiazolidinone moiety and a portion of the THP ring system, could maintain the essential interactions with actin. nih.gov

A significant breakthrough in this area was the development of truncated analogues based on the total synthesis of (+)-18-epi-latrunculol A. nih.govresearchgate.net These simplified structures remove the synthetically complex Z-isomer double bonds of the macrocycle and replace its stabilizing hydrophobic interactions with smaller, derivatizable groups attached to the core. nih.gov The core structure retains the crucial thiazolidinone moiety with its correct stereochemistry. nih.gov

Preliminary SAR studies on these truncated analogues involved synthesizing a focused library with various substitutions at the secondary alcohol, designed to mimic the effect of the macrocycle. nih.gov These efforts led to the discovery of analogues with a six-fold increase in activity against Plasmodium falciparum compared to latrunculin B and a 16-fold improvement in selectivity. nih.govacs.org For example, introducing benzoate (B1203000) derivatives at this position proved promising, with further substitutions on the phenyl ring leading to enhanced potency. nih.gov These findings establish the truncated latrunculin core as a viable lead for future structure-based drug design, offering a less synthetically demanding platform for optimization. nih.govresearchgate.net

| Analogue Type | Design Rationale | Synthetic Basis | Key Findings | Reference |

|---|---|---|---|---|

| Truncated Latrunculin Core (3b) | Retain key pharmacophores (thiazolidinone, THP ring) while removing the complex macrocycle. nih.gov | Based on the total synthesis of (+)-18-epi-latrunculol A. nih.gov | The core analogue was active, though less potent than Latrunculin B. nih.gov | nih.gov |

| Benzoate derivative (13) | Explore substitutions at the secondary alcohol to mimic the macrocycle. nih.gov | Derivatization of the truncated core. nih.gov | Showed promising activity (EC50 of 31 μM) against P. falciparum. nih.gov | nih.gov |

| Substituted Benzoate Analogues | Further exploration of the benzoate pharmacophore. nih.gov | Derivatization of the truncated core. nih.gov | Led to analogues with a 6-fold increased activity compared to Latrunculin B against P. falciparum. nih.gov | nih.gov |

| 8-Nor-latrunculin B | Removal of methyl branches from the macrocycle. nih.gov | Diverted total synthesis. nih.govbiorxiv.org | Significantly increased potency compared to the natural product. nih.gov | nih.gov |

Molecular and Cellular Mechanisms of Action

Direct Interaction with Actin Cytoskeleton Components

Latrunculol A exerts its profound effects on cellular architecture and function primarily through its direct and specific interaction with the actin cytoskeleton. This interaction disrupts the dynamic equilibrium of actin polymerization and depolymerization, which is fundamental to a multitude of cellular processes.

This compound's primary mechanism involves binding directly to monomeric globular actin (G-actin). nih.govnih.govnordicbiosite.comcaltagmedsystems.co.uk Structural and biochemical studies have established that this compound forms a 1:1 molar complex with G-actin. nih.govnih.govcaltagmedsystems.co.ukwikipedia.orgnih.gov This stoichiometric binding effectively sequesters actin monomers, preventing them from participating in filament assembly. nih.govresearchgate.netnih.govuark.edu

The binding site for this compound is located near the nucleotide-binding cleft of the actin monomer, a critical region for polymerization. wikipedia.orgresearchgate.netuzh.ch Molecular dynamics studies indicate that the binding involves both hydrophobic interactions from the macrolide ring and hydrogen bonding from the thiazolidinone moiety with specific amino acid residues, such as Asp157 and Thr186. nih.gov By occupying this cleft, this compound is thought to prevent the conformational changes required for an actin monomer to transition from its globular form to the flattened state necessary for incorporation into a filament (F-actin). uzh.ch

The affinity of this compound for G-actin varies depending on the nucleotide state of the monomer. It binds with the highest affinity to ATP-actin, the form that preferentially adds to growing filaments. nih.govresearchgate.netnih.govuark.edu

Table 1: Dissociation Constants (Kd) of this compound for Different G-Actin Forms

| G-Actin Form | Dissociation Constant (Kd) |

|---|---|

| ATP-actin | 0.1 µM nih.govresearchgate.netnih.govmedchemexpress.com |

| ADP-Pi-actin | 0.4 µM nih.govresearchgate.netnih.govmedchemexpress.com |

| ADP-actin | 4.7 µM nih.govresearchgate.netnih.govmedchemexpress.com |

This interactive table provides a summary of the binding affinities of this compound.

By forming a stable complex with G-actin, this compound effectively reduces the pool of available monomers for polymerization. nordicbiosite.comcaltagmedsystems.co.uknih.govresearchgate.net This sequestration is the principal mechanism by which it inhibits the formation and elongation of actin filaments. nordicbiosite.comcaltagmedsystems.co.ukwikipedia.org The binding prevents the necessary conformational flattening of the G-actin monomer, thereby hindering its incorporation into the growing F-actin polymer. uzh.ch The consequence of this action is a net disassembly of existing actin filaments and a block on the creation of new ones, leading to a comprehensive disruption of the microfilament cytoskeleton. nih.govnordicbiosite.comcaltagmedsystems.co.uk This inhibition of actin polymerization is a key factor in its ability to interfere with cellular processes such as motility, division, and maintenance of cell shape. nordicbiosite.comcaltagmedsystems.co.uk

Beyond sequestering monomers, research has revealed that this compound possesses additional mechanisms for disrupting the actin cytoskeleton. It has been shown to slowly sever existing actin filaments, creating more filament ends which can then undergo depolymerization. nih.govresearchgate.netnih.govuark.edu Furthermore, this compound accelerates the rate of depolymerization at both the barbed (+) and pointed (-) ends of ATP-actin filaments. nih.govresearchgate.netnih.govuark.edu This effect is proposed to occur because this compound promotes the dissociation of inorganic phosphate (B84403) (Pi) from the ends of ADP-Pi-actin filaments, effectively "aging" them and converting them to the more rapidly depolymerizing ADP-actin form. nih.govuark.edu This dual action of monomer sequestration and enhanced depolymerization makes this compound a particularly potent and fast-acting tool for dismantling the cellular actin network. nih.govresearchgate.net

Comparative Analysis of Actin Modulatory Mechanisms

The effects of this compound can be better understood by comparing its mechanism to other well-known actin-targeting agents and considering its interplay with other components of the cytoskeleton.

This compound and the cytochalasins are both widely used inhibitors of actin dynamics, but they function through distinct mechanisms. The primary difference lies in their binding targets. This compound binds to and sequesters G-actin monomers, preventing their addition to filaments. nih.govnordicbiosite.com In contrast, cytochalasins, such as Cytochalasin D, primarily act by binding to the barbed (+) ends of existing F-actin filaments. nordicbiosite.com This "capping" action blocks both the assembly and disassembly of monomers at this fast-growing end. nordicbiosite.com

This mechanistic difference results in distinct morphological and kinetic effects on cells. While both drug classes disrupt the actin cytoskeleton, the changes induced by latrunculins are often described as strikingly different from those caused by cytochalasins. nih.gov For instance, this compound is significantly more potent, causing complete cell rounding at concentrations 10-20 times lower than those required for maximum effect with Cytochalasin D. nih.gov The effective concentration range for Latrunculin B (a related compound) is narrower (20 nM-200 nM) compared to the broader effective range of Cytochalasin D (200 pM-2 µM). researchgate.netwustl.eduresearchgate.net

Table 2: Comparison of this compound and Cytochalasin D

| Feature | This compound | Cytochalasin D |

|---|---|---|

| Primary Target | Monomeric G-actin nih.govnordicbiosite.comcaltagmedsystems.co.uk | Barbed (+) end of F-actin nordicbiosite.com |

| Primary Mechanism | Sequesters monomers, preventing polymerization nih.govresearchgate.net | Caps filament ends, blocking elongation nordicbiosite.com |

| Relative Potency | Higher; effective at lower concentrations nih.gov | Lower; requires higher concentrations for maximal effect nih.gov |

This interactive table highlights the key differences in the mechanisms of action between this compound and Cytochalasin D.

The cytoskeleton is an interconnected network, and the disruption of actin filaments by this compound has indirect consequences for the microtubule network and associated transport processes. While this compound does not directly target microtubules, the disassembly of the F-actin network can alter the organization and function of microtubules. nih.gov For instance, the disruption of actin filaments can affect the trafficking of vesicles, such as those containing the glucose transporter GLUT4, which relies on both actin and microtubule networks for proper movement to the cell surface. researchgate.net Studies in cultured hippocampal neurons have shown that while microtubule depolymerization stops most mitochondrial movement, the disruption of actin filaments with certain agents can also inhibit mitochondrial transport, suggesting a cooperative or modulatory role for actin in what is primarily a microtubule-based process. researchgate.net Therefore, the cellular effects observed following this compound treatment are a combination of the direct consequences of actin depolymerization and the secondary effects on the interconnected microtubule system and its transport functions.

Downstream Cellular Pathway Perturbations

Effects on Cell Mechanics and Adhesion

This compound, through its profound impact on the actin cytoskeleton, significantly alters the mechanical properties and adhesive characteristics of cells. The integrity of the actin filament network is a primary determinant of cellular stiffness and the ability to form and maintain connections with the extracellular matrix and neighboring cells.

Research has demonstrated that treatment with this compound leads to a substantial decrease in cellular stiffness, quantified by a reduction in the Young's modulus. In one study, disrupting actin fibers with Latrunculin-A resulted in an approximate 10-fold decrease in the Young's modulus, leading to a collapse of the cell's structural integrity. nih.gov This mechanical weakening is a direct consequence of the depolymerization of the actin network, which normally bears a significant portion of intracellular and extracellular forces.

Furthermore, this compound induces marked changes in cellular adhesion. It causes a dose- and time-dependent disruption of actin filaments, which in turn affects the stability of adhesive structures. mdpi.com Studies on human trabecular meshwork (HTM) cells revealed that this compound leads to cell rounding and intercellular separation. researchgate.net Interestingly, the compound appears to have a differential effect on various types of cellular adhesions. Intercellular adherens junctions, which are rich in β-catenin, have been shown to be particularly sensitive to this compound. researchgate.net In contrast, focal contacts, which contain proteins like vinculin and paxillin (B1203293) and mediate cell-matrix adhesion, appear to be more resistant to the drug's effects, though they are still partially affected. researchgate.net This suggests that the actin structures supporting cell-cell and cell-matrix adhesions have different sensitivities to this compound-induced disruption.

The table below summarizes the observed effects of this compound on various cellular mechanical and adhesive components based on experimental findings.

| Cellular Component | Observed Effect of this compound | Reference |

| Young's Modulus | ~10-fold decrease | nih.gov |

| Actin Filaments | Disruption and depolymerization | mdpi.com |

| Cell Morphology | Pronounced but reversible cell rounding and retraction | mdpi.comresearchgate.net |

| Intercellular Adhesions (β-catenin-rich) | Highly sensitive, leading to disorganization and disruption | researchgate.net |

| Focal Contacts (Vinculin- and Paxillin-containing) | Partially affected, more resistant than intercellular adhesions | researchgate.net |

Modulation of Receptor-Mediated Endocytosis

This compound significantly modulates receptor-mediated endocytosis, a critical cellular process for internalizing molecules from the extracellular environment. This process is heavily reliant on the dynamic remodeling of the actin cytoskeleton, particularly in the formation and internalization of clathrin-coated vesicles. youtube.comnih.gov

By inhibiting actin polymerization, this compound effectively hinders the endocytic machinery. embopress.org Experimental evidence in A431 cells has shown that treatment with this compound leads to a dose-dependent inhibition of the internalization of the transferrin receptor, a classic model for studying receptor-mediated endocytosis. embopress.org This inhibition of uptake results in an increased number of transferrin receptors remaining on the cell surface. embopress.org

The requirement of an intact actin cytoskeleton for endocytosis has been well-established in yeast, and studies with this compound have provided key evidence for its role in mammalian cells as well. embopress.org The disruption of actin dynamics prevents the necessary force generation and membrane invagination required for vesicle scission from the plasma membrane. nih.gov This interference with the endocytic pathway can have broad downstream consequences, affecting nutrient uptake, receptor signaling, and pathogen entry.

The following table details the quantitative effects of this compound on receptor-mediated endocytosis as observed in A431 cells.

| Parameter | This compound Concentration | Relative Effect | Reference |

| Rate of Endocytosis | 0.2 µM | Reduced to ~75% of control | embopress.org |

| 0.5 µM | Reduced to ~50% of control | embopress.org | |

| 1.0 µM | Reduced to ~30% of control | embopress.org | |

| Surface Transferrin Receptors | 0.2 µM | Increased to ~120% of control | embopress.org |

| 0.5 µM | Increased to ~140% of control | embopress.org | |

| 1.0 µM | Increased to ~160% of control | embopress.org |

Interference with Growth-Factor Mediated Signaling (e.g., RAS pathway)

The actin cytoskeleton is increasingly recognized as a critical regulator of intracellular signaling cascades, including the growth-factor mediated RAS pathway. The RAS proteins are key molecular switches that, upon activation by growth factors, trigger downstream signaling cascades like the RAF-MEK-ERK pathway, which controls cell proliferation, differentiation, and survival. frontiersin.orgmedchemexpress.com An intact and dynamic actin cytoskeleton is essential for the proper localization and function of components of the RAS signaling pathway at the plasma membrane.

This compound, by disrupting F-actin, has been shown to interfere with RAS activation mediated by growth factors. nih.govresearchgate.net In rhabdomyosarcoma (RMS) cells, treatment with this compound resulted in a profound disruption of the actin cytoskeleton and a corresponding reduction in the phosphorylation of ERK1/2, a key downstream effector of the RAS pathway. nih.gov This suggests that the structural integrity of actin filaments is necessary for efficient signal transmission from activated growth factor receptors to RAS and its downstream targets. It has been speculated that this compound may interrupt RAS pathway activation in RMS by disrupting the actin cytoskeleton. nih.gov

Further evidence comes from studies using the related compound, Latrunculin B, which was shown to inhibit the activation of Ras in schwannoma cells following stimulation with platelet-derived growth factor (PDGF). researchgate.net This inhibition of Ras activation highlights the dependence of growth factor signaling on an intact actin cytoskeleton. The disruption of the actin network by latrunculins can prevent the necessary assembly of signaling complexes at the plasma membrane, thereby dampening the cell's response to growth stimuli. researchgate.net This interference with a central growth-promoting pathway contributes to the anti-proliferative effects observed with this compound in various cancer cell lines.

The table below outlines the effects of latrunculins on the RAS signaling pathway.

| Cell Type | Compound | Treatment Condition | Effect on RAS Pathway | Reference |

| Rhabdomyosarcoma (RMS) cells | This compound | Not specified | Reduced ERK1/2 phosphorylation | nih.gov |

| Schwannoma cells (RT4) | Latrunculin B | 1.25 µM, 5 min prior to PDGF stimulation | Inhibition of Ras-GTP pulldown | researchgate.net |

Identification of Essential Structural Features for Actin-Binding Potency

Investigations into the latrunculin family have pinpointed specific structural components that are indispensable for their potent interaction with G-actin, the monomeric form of actin.

Role of Thiazolidinone and Tetrahydropyran (B127337) Moieties

Crystallographic and SAR studies have consistently identified the thiazolidinone and tetrahydropyran (THP) moieties as the primary pharmacophores that govern the binding of latrunculins to actin. nih.govnih.gov These two heterocyclic systems are responsible for anchoring the molecule within the ATP-binding cleft located between subdomains II and IV of the G-actin monomer. nih.govnih.gov Computational models show that the thiazolidinone and THP groups engage in a network of crucial hydrogen bonds with the actin protein, suggesting that even a truncated molecule containing these two components could maintain favorable interactions. nih.gov This highlights their central role in the molecule's ability to sequester actin and disrupt microfilament organization. nih.gov

Impact of Macrocyclic Ring Size and Stereochemistry

Furthermore, the stereochemistry within the macrocycle is critical. Differences in stereochemical configurations among various latrunculin analogues can lead to alterations in their three-dimensional shape, which in turn affects the mode of binding and the degree of biological activity. researchgate.net For instance, the naturally occurring (+)-18-epi-Latrunculol A, an epimer of this compound, was found to be devoid of actin polymerization inhibition activity, underscoring the high stereochemical fidelity required for potent bioactivity. nih.gov

SAR Studies of Synthetic and Semisynthetic this compound Analogues

To further probe the structural requirements for activity, researchers have prepared and evaluated a range of synthetic and semisynthetic analogues of latrunculins. These studies often focus on modifying chemically accessible functional groups.

Analysis of Modified Lactol Hydroxyl and Thiazolidinone N-H Groups

Two key sites for modification in SAR studies have been the C-17 lactol hydroxyl group and the nitrogen-hydrogen (N-H) group of the thiazolidinone ring. nih.gov The C-17 hydroxyl is part of a hemiacetal formed with a ketone on the macrocycle in compounds like Latrunculin A. researchgate.net SAR studies have demonstrated that this C-17 lactol hydroxyl is essential for high actin-binding affinity. nih.gov

The thiazolidinone N-H group has also been a target of modification. Despite its role as a hydrogen bond donor in the interaction with actin, substitutions at this position have yielded varied results. nih.gov N-alkylation was found to render the derivatives inactive, while N-acetylation did not disrupt actin binding. nih.govresearchgate.net

Correlating Structural Changes with Observed Biological Activities

The structural modifications of latrunculin analogues have led to a clearer understanding of how specific changes correlate with biological outcomes. It has been shown that substitutions on the C-17 hydroxyl group, such as with alkyl groups, significantly diminish biological activity, confirming its critical role in actin binding and, consequently, in antiproliferative and anti-invasive properties. nih.gov

Conversely, modifications at the thiazolidinone nitrogen have shown that while some substitutions are detrimental, others can be tolerated or even enhance potency. Aromatic substitutions at the thiazolidinone nitrogen, for example, were found to recover and, in some cases, notably increase the potency of the analogues. nih.gov This suggests that while the core binding interactions are crucial, peripheral modifications can be used to modulate the activity profile of the latrunculin scaffold. nih.gov

| Compound Analogue | Modification Site | Modification Type | Effect on Biological Activity | Source |

|---|---|---|---|---|

| Latrunculin A Analogue | C-17 Lactol Hydroxyl | Alkyl Substitution | Remarkably diminished biological activity | nih.gov |

| Latrunculin A Analogue | Thiazolidinone N-H | N-Acetylation | Actin binding not disrupted | nih.gov |

| Latrunculin A Analogue | Thiazolidinone N-H | N-Alkylation | Derivative becomes inactive | researchgate.net |

| Latrunculin A Analogue | Thiazolidinone N-H | Aromatic Substitution (Benzoylation) | Recovers activity with notable increase in potency | nih.gov |

Computational Modeling and Molecular Dynamics Simulations in SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the SAR of complex natural products like this compound. mdpi.commdpi.com Molecular modeling and molecular dynamics (MD) simulations provide atomic-level insights into the interactions between latrunculin analogues and the actin protein. nih.govdovepress.comresearchgate.net

These computational studies have been used to rationalize experimentally observed biological activities. nih.gov For example, modeling of truncated latrunculin analogues confirmed that they could still form key hydrogen bond interactions with actin residues, explaining their retained (though altered) biological activity. nih.gov Simulations can analyze the strength of hydrogen-bond networks and the degree of ligand distortion upon binding to the protein. nih.gov Such analyses have shown that highly active analogues like Latrunculin A exhibit strong hydrogen-bond networks and minimal distortion from their optimal geometry when bound to actin. nih.gov In contrast, less active analogues may show weaker hydrogen bonding or greater distortion. nih.gov These computational approaches allow for the validation of binding models and provide a predictive framework for the rational design of new, potentially more potent or selective latrunculin analogues. nih.gov

Conclusion

Latrunculol A stands out as a unique member of the marine-derived latrunculin family. Its distinct biological profile, characterized by selective cytotoxicity without potent actin-disrupting activity, has made it a focal point of research in natural product chemistry and cancer biology. The successful total synthesis of this compound has opened the door for more in-depth investigations into its mechanism of action and therapeutic potential. Further studies on this intriguing macrolide are poised to provide valuable insights into both fundamental cell biology and the development of novel anticancer agents.

Preclinical Biological Evaluation and Research Applications

In Vitro Cytotoxicity Assessments in Pre-clinical Tumor Cell Lines

Latrunculol A has demonstrated notable cytotoxic effects against various cancer cell lines in laboratory settings. nih.govresearchgate.netresearchgate.netnih.gov

Research has shown that this compound exhibits greater in vitro cytotoxicity than its well-known analogue, Latrunculin A, against both murine and human colon tumor cell lines. nih.govresearchgate.netresearchgate.netnih.govescholarship.org Specifically, studies have highlighted its potent inhibitory effects on cell lines such as the murine colon 38 and the human HCT-116. nih.gov This enhanced potency suggests that the structural differences between this compound and Latrunculin A may contribute to more effective interactions with cellular targets relevant to cancer cell proliferation.

Table 1: Comparative Cytotoxicity of this compound and Latrunculin A

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| This compound | Murine Colon 38 | Greater inhibition than Latrunculin A | nih.gov |

| This compound | Human HCT-116 | Greater inhibition than Latrunculin A | nih.gov |

A particularly interesting discovery is the biological activity of congeners like (+)-18-epi-Latrunculol A. nih.gov Unlike Latrunculin A, which is a potent inhibitor of actin polymerization, (+)-18-epi-Latrunculol A was found to be devoid of actin-disrupting activity. nih.govacs.org Despite this, it exhibited selective and potent cytotoxicity against certain solid tumor cell lines. nih.govgoogle.com For instance, it was active against HCT-116 human colon carcinoma cells with an IC50 value of 5.5 µM but was significantly less active against MDA-MB-435 melanoma cells (IC50 >50 µM). nih.gov This selective cytotoxicity, independent of actin disruption, suggests a different mechanism of action and holds promise for its potential as a lead compound in cancer chemotherapy. nih.govacs.org

Table 2: Selective Cytotoxicity of (+)-18-epi-Latrunculol A

| Cell Line | IC50 Value | Actin Activity | Reference |

|---|---|---|---|

| HCT-116 (Colon) | 5.5 µM | Devoid | nih.gov |

| MDA-MB-435 (Melanoma) | >50 µM | Devoid | nih.gov |

Antiparasitic Efficacy in Model Organisms (e.g., Trypanosoma brucei, Plasmodium falciparum)

This compound and its analogues have shown significant promise as antiparasitic agents, particularly against the protozoan parasites responsible for human African trypanosomiasis (Trypanosoma brucei) and malaria (Plasmodium falciparum). researchgate.netscispace.com The disruption of the actin cytoskeleton is a key target for antiparasitic drug development as it is crucial for parasite motility and host cell invasion. nih.gov

The development of antiparasitic drugs often faces the challenge of host toxicity due to similarities between host and parasite cellular machinery. To address this, researchers have designed and synthesized truncated analogues of latrunculins. nih.gov These efforts were guided by computational modeling to identify key differences between human and P. falciparum actin. nih.gov The resulting truncated analogues demonstrated a significant increase in activity against the parasite and improved selectivity. nih.gov Biochemical assays confirmed that these synthetic compounds were potent inhibitors of parasite growth while showing minimal effects on mammalian actin polymerization, indicating a high degree of selectivity for the parasite's actin. nih.gov

The successful design of truncated latrunculin analogues with enhanced and selective activity against P. falciparum has significant implications for antimalarial drug design. nih.govnih.gov These findings establish the latrunculin core as a viable scaffold for future structure-based drug design of new chemotherapeutics against malaria. nih.govnih.gov By targeting the parasite's actin dynamics, which are essential for its life cycle and ability to cause infection, these compounds represent a promising avenue for developing novel antimalarial agents. nih.govnih.gov Further exploration of the structure-activity relationships of these truncated analogues is expected to lead to the development of even more potent and selective drug candidates. nih.gov

Utility as Biochemical Tools for Fundamental Cell Biology Research

Latrunculins, including this compound, are widely utilized as biochemical tools to investigate the fundamental processes of cell biology. nih.govnih.govbakerco.com Their primary utility stems from their ability to specifically and potently inhibit actin polymerization. nih.govnih.gov By sequestering G-actin monomers, they prevent their assembly into F-actin filaments, leading to the disruption of the actin cytoskeleton. nih.gov This property allows researchers to study the myriad of cellular functions that depend on a dynamic actin network, such as cell motility, division, and maintenance of cell shape. nih.gov The rapid and reversible nature of their action makes them invaluable for dissecting the temporal and spatial regulation of actin-dependent processes. google.com

Elucidating Cytoskeletal Roles in Cellular Processes

This compound, a potent inhibitor of actin polymerization, serves as a critical tool in cell biology for elucidating the multifaceted roles of the actin cytoskeleton. researchgate.netnih.gov By selectively binding to monomeric globular actin (G-actin), this compound prevents its incorporation into filamentous actin (F-actin), leading to the progressive disassembly of the actin cytoskeleton. youtube.comrndsystems.commdpi.com This disruption allows researchers to observe the consequences of a compromised actin network on various cellular functions, thereby revealing the fundamental importance of actin dynamics.

The application of this compound and its closely related analog, Latrunculin A, has been instrumental in demonstrating the actin cytoskeleton's essential role in maintaining cell shape, structure, and mechanical robustness. youtube.compsu.edu When cells are treated with these compounds, they often lose their structural integrity and undergo significant morphological changes, such as cell rounding, which underscores the cytoskeleton's function as a cellular scaffold. researchgate.net

Furthermore, research using latrunculins has provided deep insights into dynamic cellular processes. researchgate.netontosight.ai Cell migration and invasion, critical for physiological processes like immune response and tissue repair, as well as pathological conditions like cancer metastasis, are heavily dependent on the controlled assembly and disassembly of actin filaments at the cell's leading edge. youtube.comqiagen.com By inhibiting actin polymerization, this compound effectively halts these motile processes, allowing for detailed investigation of the underlying molecular machinery. ontosight.ai Similarly, the role of actin in cell division, particularly in the formation and constriction of the contractile ring during cytokinesis, has been clarified by observing the inhibition of cell division in the presence of latrunculins. youtube.comontosight.ai

Intracellular transport, endocytosis, and exocytosis are other vital processes where the actin cytoskeleton's role has been dissected using these inhibitors. youtube.com The actin network provides tracks for organelle and vesicle movement and is actively involved in the membrane remodeling required for engulfing extracellular material (endocytosis) and releasing substances from the cell (exocytosis). researchgate.net Studies have shown that treatment with Latrunculin A can inhibit receptor-mediated endocytosis, highlighting the dependence of this uptake mechanism on functional actin dynamics. researchgate.net

| Cellular Process | Role of Actin Cytoskeleton Investigated with this compound | Observed Effect of Inhibition | Key Findings |

| Cell Shape & Structure | Provides internal support and maintains cellular morphology. frontiersin.org | Loss of structural integrity, cell rounding. researchgate.net | The actin cytoskeleton is fundamental for maintaining the physical shape of the cell. |

| Cell Migration & Invasion | Powers cell motility through controlled polymerization/depolymerization. youtube.comontosight.ai | Inhibition of cell movement and invasion. ontosight.ai | Actin dynamics are essential for the protrusive and contractile forces required for cell migration. qiagen.com |

| Cell Division (Cytokinesis) | Forms the contractile ring that divides the cytoplasm. youtube.com | Failure of cytokinesis. youtube.comontosight.ai | Actin polymerization is critical for the final separation of daughter cells. |

| Intracellular Transport | Acts as a network of tracks for vesicle and organelle movement. frontiersin.orgnih.gov | Disruption of vesicle and organelle trafficking. youtube.com | The actin cytoskeleton is crucial for the organized movement of components within the cell. |

| Endocytosis & Exocytosis | Facilitates membrane dynamics and vesicle formation/fusion. youtube.com | Inhibition of material uptake and secretion. youtube.comresearchgate.net | Actin filaments are required for the mechanical processes of membrane budding and fusion. |

| Neuronal Development | Guides growth cone extension and synapse formation. youtube.com | Impaired neurite outgrowth and development. | The dynamic actin network in growth cones is essential for neuronal pathfinding and connectivity. |

Investigating Signaling Pathways Influenced by Actin Dynamics

The actin cytoskeleton is not merely a structural element; it is a dynamic hub that integrates and transduces signals, influencing a multitude of cellular signaling pathways. nih.gov The use of this compound to perturb actin dynamics has become a key strategy for researchers to unravel the complex interplay between the physical state of the cytoskeleton and biochemical signaling cascades. youtube.comontosight.ai Disrupting the cytoskeleton can alter the spatial organization of signaling components, modulate the activity of membrane receptors, and influence gene transcription. researchgate.netnih.gov

Research has shown that the integrity of the actin cytoskeleton is necessary for the proper functioning of various signaling pathways. For example, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammatory and immune responses, can be influenced by the state of the actin network. researchgate.net Studies using actin-depolymerizing agents have helped to clarify the role of cytoskeletal dynamics in the signaling cascade initiated by stimuli like lipopolysaccharide (LPS). researchgate.net

Furthermore, signaling events that are dependent on receptor localization and trafficking are profoundly affected by actin disruption. The endocytosis of receptors, a key mechanism for attenuating or modifying signaling, often requires a functional actin cytoskeleton. researchgate.net For instance, the CD14-mediated endocytosis of Toll-like receptor 4 (TLR4), which is crucial for controlling inflammatory responses, relies on actin dynamics. researchgate.net By using latrunculins to inhibit this process, scientists can study the downstream consequences on signaling pathways. researchgate.net The investigation of mechanotransduction pathways, such as those involving Rho family GTPases and the YAP/TAZ transcriptional co-activators, also heavily relies on manipulating the cytoskeleton to understand how mechanical cues are converted into biochemical signals. frontiersin.org

| Signaling Pathway / Process | Investigative Use of this compound | Key Findings from Research |

| Receptor-Mediated Endocytosis | To inhibit the internalization of surface receptors by disrupting the necessary actin machinery. researchgate.net | Demonstrates that the uptake and subsequent signaling of certain receptors (e.g., Transferrin Receptor, TLR4) are dependent on actin polymerization. researchgate.net |

| NF-κB Signaling | To examine how the disruption of the actin cytoskeleton affects the activation and translocation of NF-κB. researchgate.net | Reveals that actin dynamics can modulate the cellular response to inflammatory stimuli like LPS. researchgate.net |

| Phospholipase C (PLC) Signaling | To study the link between actin dynamics and the activity of PLC isoforms, such as PLCγ2. qiagen.comresearchgate.net | Shows that cytoskeletal integrity can be important for the proper function of key signaling enzymes involved in calcium mobilization. qiagen.comresearchgate.net |

| Rho Family GTPase Signaling | To investigate the feedback loops between Rho GTPases (e.g., Rho, Rac, Cdc42) and the actin structures they regulate. qiagen.com | Helps to dissect the role of actin organization in controlling the activity of GTPases that are master regulators of the cytoskeleton. qiagen.com |

| Mechanotransduction (e.g., YAP/TAZ) | To understand how forces transmitted through the cytoskeleton influence nuclear translocation of transcriptional regulators. frontiersin.org | Illustrates that depolymerizing actin filaments can alter the activity of mechanosensitive pathways that control cell proliferation and fate. frontiersin.org |

Analytical Methodologies for Preclinical Research

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Biological Matrices

A rapid and sensitive High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the detection and quantification of Latrunculol A in plasma, providing a crucial tool for in vivo studies. nih.govnih.gov This method is essential for understanding the compound's behavior in a biological system, which is a critical step before comprehensive pharmacokinetic assessments can be undertaken. nih.gov

The sample preparation for the analysis of this compound from mouse plasma is a straightforward and efficient process. nih.govnih.gov It involves a protein precipitation step where acetonitrile (B52724) is added to the plasma sample. nih.gov This mixture is then vortexed and centrifuged at high speed (14,000 rpm) at a controlled temperature of 4 °C for 25 minutes to separate the precipitated proteins from the supernatant containing the analyte. nih.govnih.gov The resulting supernatant is directly injected into the HPLC system for analysis. nih.gov

The chromatographic separation is achieved using an isocratic HPLC system with UV detection. nih.gov The key components and conditions of the chromatographic method are detailed in the table below. nih.govnih.gov

| Parameter | Condition |

| HPLC System | Waters Alliance HPLC system (including a Waters 2690 Separations Module and a Waters 2996 Photodiode Array Detector) |

| Column | Waters Symmetry NH2 reversed-phase column (3.9 × 300 mm, 10 μm) |

| Mobile Phase | Acetonitrile/water (95/5, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 μL |

| Detection Wavelength | 220 nm |

| Column Temperature | Room temperature |

| This table outlines the specific HPLC conditions used for the analysis of this compound in plasma samples. nih.govnih.gov |

The selection of 220 nm as the detection wavelength was determined to be successful for analyzing murine blood samples spiked with this compound, despite the lack of a maximum absorption in the UV range for this compound. nih.gov The use of a photodiode array detector allows for the confirmation of the peak identity not only by its retention time but also by its spectrum, ensuring the selectivity of the method. nih.gov

The developed HPLC method was validated according to the U.S. Pharmacopeia, considering several key analytical performance parameters to ensure its reliability and accuracy. nih.gov

The validation parameters for the HPLC method for this compound are summarized below:

| Validation Parameter | Result |

| Linearity Range | 10–1,000 ng/mL |

| Correlation Coefficient (r²) | 0.9992 |

| Limit of Quantification (LOQ) | 9 ng/mL |

| Precision (Coefficient of Variation, CV) | 1.65% (at 20 ng/mL), 1.86% (at 400 ng/mL), 1.26% (at 800 ng/mL) |

| Accuracy (Recovery) | 99.72% (at 100 ng/mL), 100.67% (at 300 ng/mL), 99.92% (at 600 ng/mL) |

| This table presents the key validation parameters demonstrating the linearity, sensitivity, precision, and accuracy of the HPLC method for this compound. nih.gov |

The linearity of the method was established over a wide concentration range, with a high correlation coefficient indicating a strong linear relationship between the analyte concentration and the peak area. nih.gov The limit of quantification (LOQ) demonstrates the method's sensitivity for detecting low concentrations of this compound in plasma. nih.govnih.gov The precision of the method was determined by analyzing replicates at three different concentrations, with the low coefficient of variation values indicating a high degree of precision. nih.govnih.gov Furthermore, the accuracy was confirmed by the high recovery rates from spiked plasma samples. nih.gov

Preliminary Pharmacokinetic Assessment Methodologies for In Vivo Studies

While comprehensive pharmacokinetic studies for this compound have not been extensively reported, the development of the validated HPLC method was a direct precursor to such assessments. nih.govnih.gov This analytical tool is fundamental for conducting in vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. nih.gov

To date, there are limited reports on the bioavailability of this compound in vivo. nih.govnih.gov The first study to investigate the bioavailability of this compound utilized the newly developed HPLC method. nih.gov In a preliminary assessment, C57 female mice were administered this compound via intraperitoneal injection. nih.gov Blood samples were collected at various time points (1, 4, and 6 hours) post-administration, processed, and analyzed using the validated HPLC method. nih.gov The results from this initial in vivo experiment indicated that a significant amount of this compound was present in the plasma over the 6-hour testing period, confirming its systemic absorption after intraperitoneal administration. nih.gov

The established HPLC method provides a simple, rapid, and sensitive means for the analysis of plasma samples, which is crucial for conducting detailed absorption, distribution, and metabolism studies. nih.govnih.gov The ability to accurately quantify this compound in biological fluids allows researchers to track its concentration over time after administration, which is the foundation of pharmacokinetic analysis. nih.gov This analytical capability is a critical step in the preclinical development of this compound, enabling further investigations into its in vivo behavior and potential as a therapeutic agent. nih.gov

Q & A

Q. What FINER criteria validate a research question on this compound’s mechanism of action?

- Assessment : Ensure the question is F easible (e.g., accessible NMR facilities), I nteresting (novel actin-targeting mechanism), N ovel (understudied marine macrolide), E thical (cell-line use approved), and R elevant (implications for anticancer drug discovery) .

Data Interpretation and Reporting

Q. How to reconcile conflicting NMR data in this compound studies?

- Methodological Answer : Cross-validate findings using complementary techniques (e.g., X-ray crystallography for absolute configuration). Discrepancies in chemical shifts may arise from solvent effects or pH variations; standardized reporting (e.g., NIH guidelines for preclinical studies) ensures reproducibility .

Q. What statistical approaches are recommended for dose-response studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.